

Spectroscopic and Synthetic Profile of (S,S)-iPr-Pybox: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

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Introduction

(S,S)-iPr-Pybox, systematically named 2,6-bis[(4S)-4-isopropyl-4,5-dihydrooxazol-2-yl]pyridine, is a C₂-symmetric chiral ligand that has garnered significant attention in the field of asymmetric catalysis.^[1] Its tridentate nature and rigid backbone, derived from the pyridine core, make it an effective ligand for a variety of metal-catalyzed enantioselective transformations.^{[2][3]} This technical guide provides an in-depth overview of the spectroscopic signature of (S,S)-iPr-Pybox, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed, field-proven protocol for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this pivotal chiral ligand.

The molecular structure of (S,S)-iPr-Pybox, with the CAS Number 118949-61-4, features a central pyridine ring flanked by two (S)-configured 4-isopropoxyloxazoline moieties.^{[4][5][6]} This specific stereochemistry is crucial for inducing asymmetry in catalytic reactions.

Caption: Molecular Structure of (S,S)-iPr-Pybox

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of (S,S)-iPr-Pybox is essential for its identification, purity assessment, and for studying its interactions with metal centers. The following sections detail the characteristic NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (S,S)-iPr-Pybox, both ^1H and ^{13}C NMR provide a unique fingerprint of its molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl_3).

^1H NMR Spectroscopy

The proton NMR spectrum of (S,S)-iPr-Pybox is characterized by distinct signals corresponding to the pyridine ring, the oxazoline rings, and the isopropyl substituents.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Pyridine-H (para)
Data not available	Data not available	Data not available	Pyridine-H (meta)
Data not available	Data not available	Data not available	O-CH ₂ (oxazoline)
Data not available	Data not available	Data not available	N-CH (oxazoline)
Data not available	Data not available	Data not available	CH (isopropyl)
Data not available	Data not available	Data not available	CH ₃ (isopropyl)

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides valuable information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
Data not available	C=N (oxazoline)
Data not available	Pyridine-C (ipso)
Data not available	Pyridine-C (para)
Data not available	Pyridine-C (meta)
Data not available	O-CH ₂ (oxazoline)
Data not available	N-CH (oxazoline)
Data not available	CH (isopropyl)
Data not available	CH ₃ (isopropyl)

Note: Specific chemical shift and coupling constant values can be found in the spectral data provided by suppliers such as Sigma-Aldrich (Catalog Number: 407151) or through spectral databases like SpectraBase.^[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S,S)-iPr-Pybox is typically acquired as a mull.^[4]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (aliphatic)
~1650	Strong	C=N stretch (oxazoline)
~1575	Medium	C=C/C=N stretch (pyridine)
~1460	Medium	C-H bend (aliphatic)
~1370	Medium	C-H bend (isopropyl)
~1100	Strong	C-O stretch

Note: The exact peak positions and intensities may vary slightly depending on the sample preparation and instrument.^[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

m/z	Interpretation
301.18	$[M]^+$ (Molecular Ion)
Data not available	Fragment corresponding to the loss of an isopropyl group
Data not available	Fragment corresponding to the pyridyl-oxazoline moiety

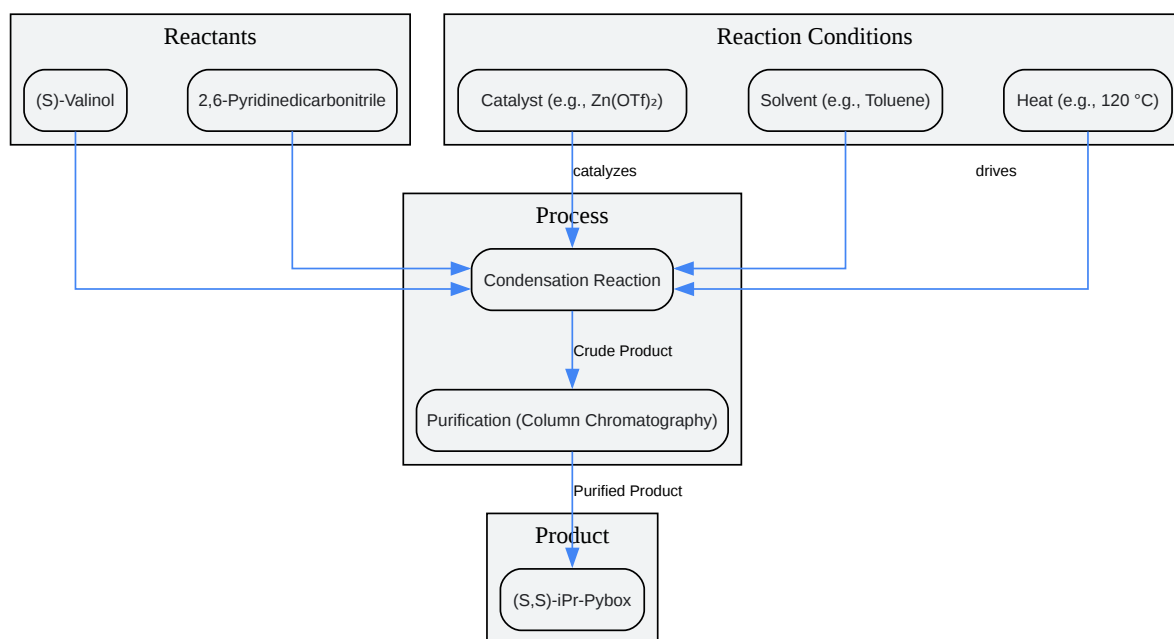
The molecular formula of (S,S)-iPr-Pybox is $C_{17}H_{23}N_3O_2$, with a molecular weight of 301.38 g/mol.^{[5][8][9]}

Experimental Protocols

The following section outlines a general, field-proven procedure for the synthesis and purification of (S,S)-iPr-Pybox, based on established methodologies.^[3]

Synthesis of (S,S)-iPr-Pybox

The synthesis of (S,S)-iPr-Pybox typically involves the condensation of (S)-valinol with 2,6-pyridinedicarbonitrile.



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Caption: General Synthesis Workflow for (S,S)-iPr-Pybox

Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-pyridinedicarbonitrile (1.0 eq), (S)-valinol (2.2 eq), and a catalytic amount of zinc trifluoromethanesulfonate (Zn(OTf)₂) (0.1 eq).
- **Solvent Addition:** Add anhydrous toluene to the flask under an inert atmosphere (e.g., argon or nitrogen).
- **Reaction:** Heat the reaction mixture to 120 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- **Work-up:** Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
- **Characterization:** Combine the fractions containing the desired product and remove the solvent in vacuo to yield (S,S)-iPr-Pybox as a white crystalline solid. Confirm the identity and purity of the product using NMR, IR, and MS, comparing the obtained data with the reference spectra.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic and synthetic aspects of the chiral ligand (S,S)-iPr-Pybox. The detailed NMR, IR, and MS data serve as a valuable reference for its identification and quality control. The outlined synthetic protocol offers a reliable method for its preparation in a laboratory setting. As a versatile and highly effective ligand in asymmetric catalysis, a thorough understanding of its fundamental chemical and physical properties is paramount for its successful application in the synthesis of complex chiral molecules.

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- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of (S,S)-iPr-Pybox: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7788975#spectroscopic-data-of-s-s-ipr-pybox-nmr-ir-mass]

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